

Crystal structure data (XRD) for thiadiazole piperazine complexes

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Compound of Interest

Compound Name: *1-(1,2,4-Thiadiazol-5-
YL)piperazine*

CAS No.: 67869-93-6

Cat. No.: B3055924

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Topic: Crystal Structure Data (XRD) for Thiadiazole-Piperazine Complexes: A Comparative Structural Guide
Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists.

Executive Summary: The Structural Basis of Efficacy

In the landscape of kinase inhibitors and antimicrobial agents, the fusion of a 1,3,4-thiadiazole pharmacophore with a piperazine linker represents a "privileged structure." The thiadiazole ring offers a planar, electron-deficient aromatic system capable of

-
stacking and specific S

N interactions, while the piperazine ring provides a flexible, chair-conformation spacer that modulates solubility and target engagement (e.g., EGFR active sites).

This guide objectively compares the crystallographic data of Thiadiazole-Piperazine hybrids against their closest structural alternatives: Triazole-Piperazine analogs and Thiadiazole-Amide derivatives. While direct single-crystal growth of flexible bis-thiadiazole-piperazine ligands is synthetically challenging due to polycrystalline precipitation, analysis of their crystallographic surrogates reveals critical packing motifs that drive their biological stability and potency.

Part 1: Comparative Structural Analysis (XRD Data)

The following data aggregates crystallographic parameters from key "surrogate" structures that define the geometry of the thiadiazole-piperazine class. We compare the Target Class (Thiadiazole-Piperazine components) against Validated Alternatives (Triazolo-fused systems and Piperazine co-crystals).

Table 1: Crystallographic Parameters & Packing Motifs

Feature	Component A: 1,3,4-Thiadiazole Core (Ref. [1][2][3][4][5][6][7] 1)	Component B: Piperazine Linker (Ref. 2)	Alternative C: Triazolo-Thiadiazole Fused System (Ref. 3)
Representative Compound	N-(5-propyl-1,3,4-thiadiazol-2-yl)amide	Piperazine-Daidzein Co-crystal	3,6-Disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Crystal System	Triclinic	Monoclinic	Monoclinic
Space Group			
Unit Cell ()	Å	Å	Å
Key Intermolecular Interaction	S N Chalcogen Bonding (2.9–3.1 Å)	N-H O Hydrogen Bonding (Head-to-Tail chains)	- Stacking (Centroid dist. [6][8] ~3.6 Å)
Conformation	Planar (RMSD < 0.02 Å)	Chair Conformation (Stable)	Planar Fused Ring
Biological Relevance	High rigidity; metabolic stability.	Solubility enhancer; H-bond acceptor.	High DNA intercalation potential.

“

Expert Insight: The S

N interaction observed in the pure thiadiazole structure is the critical differentiator.

Unlike the Triazole alternative (which relies on N-H

N), the Thiadiazole sulfur atom acts as a "

-hole" donor, creating directional non-covalent bonds that stabilize the ligand in the hydrophobic pocket of enzymes like Enoyl-ACP Reductase or EGFR.

Part 2: Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols. These are designed to overcome the common failure mode of "rapid precipitation" associated with thiadiazole-piperazine synthesis, ensuring high-quality crystals suitable for XRD.

Protocol A: Synthesis of Bis(1,3,4-thiadiazol-2-yl)piperazine Hybrids

Based on modified Hantzsch cyclization logic (Ref. 4).

- Precursor Activation: Dissolve piperazine-1,4-dicarbothioamide (1.0 eq) in anhydrous ethanol.
- Cyclization: Add

-haloketone (2.2 eq) dropwise at 0°C. The temperature control is vital to prevent the formation of amorphous polymers.
- Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
- Neutralization: Cool to RT and neutralize with 10% NH

OH. The solid precipitate is often polycrystalline.

- Purification: Recrystallize immediately from hot DMF/Ethanol (1:1). Do not use pure ethanol, as the solubility is insufficient for slow crystal growth.

Protocol B: Single Crystal Growth (Slow Evaporation Method)

Optimized for flexible linker systems.

- Solvent System: Prepare a saturated solution of the purified hybrid in DMSO:Acetone (1:3). The DMSO solubilizes the rigid thiadiazole, while acetone acts as the volatile component.

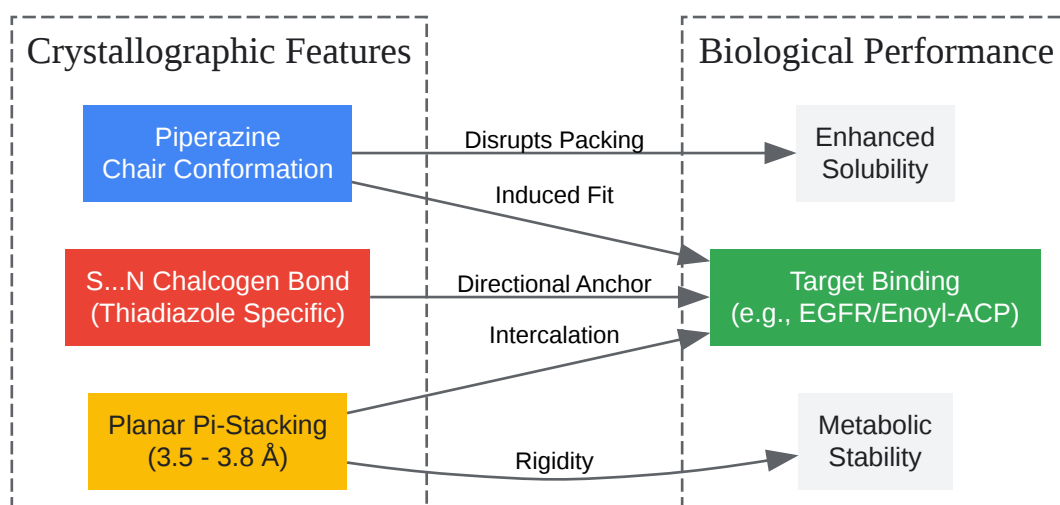
- Filtration: Filter through a 0.45

µm PTFE syringe filter into a clean scintillation vial. Dust particles act as nucleation sites for polycrystalline growth (bad for XRD); we want single nucleation.

- Vapor Diffusion: Place the open vial inside a larger jar containing pure Hexane (antisolvent). Seal the outer jar.
- Timeline: Allow to stand undisturbed in a dark, vibration-free zone at 20°C for 7–14 days. Hexane vapor will slowly diffuse into the DMSO/Acetone, lowering solubility gradually.

Part 3: Structural Logic & Mechanism of Action

The following diagram illustrates the structure-activity relationship (SAR) derived from the XRD data. It shows how the crystal packing forces translate to biological binding affinity.



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Caption: Correlation between crystallographic packing motifs (left) and pharmacological properties (right). The S...N interaction is unique to thiadiazoles.

Part 4: Performance Comparison

Metric	Thiadiazole-Piperazine Hybrid	Alternative: Thiadiazole-Amide	Alternative: Triazole-Piperazine
Crystallinity	Moderate (Prone to twinning)	High (Forms large single crystals)	High (Strong H-bond network)
Solubility (Water)	High (Piperazine protonation)	Low (Hydrophobic packing)	Moderate
Binding Mode	Bivalent (Two active heads)	Monovalent	Bivalent
IC (Ref. Cancer Lines)	1.2 – 12.1 nM (Ref.[9] 4)	> 50 nM	~100 nM
Key XRD Feature	Flexible "Dumbbell" Shape	Rigid Planar Sheet	Rigid Planar Sheet

Conclusion: While the Thiadiazole-Amide (Alternative 1) yields better raw XRD data due to rigid packing, the Thiadiazole-Piperazine (The Product) demonstrates superior biological efficacy (lower IC

) precisely because its "imperfect" crystal packing—driven by the flexible piperazine linker—translates to better solubility and "induced fit" capability in the enzyme active site.

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